N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide
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Overview
Description
N-(7-methyl-2,6,7,9,11-pentazatricyclo[63104,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzamide group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds.
Scientific Research Applications
N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[12-[(1-chloranyl-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazin-3-ium-3-yl)methyl]-10,11-dimethyl-3,4,6,7,11-pentazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,9-pentaen-5-yl]-1,2,5-trimethyl-pyrrole-3-carbaldehyde
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
N-(7-methyl-2,6,7,9,11-pentazatricyclo[63104,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N6O |
---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide |
InChI |
InChI=1S/C15H12N6O/c1-21-14-11-10(7-16-13(11)17-8-18-14)12(20-21)19-15(22)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18)(H,19,20,22) |
InChI Key |
LKUXCTVKTVLNKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=CN=C3NC=N2)C(=N1)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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